molecular formula C13H16N2S B13710572 5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole

5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B13710572
M. Wt: 232.35 g/mol
InChI Key: WCAHHSMUCGMLRN-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with benzylthiol. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of benzylthiol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group.

    Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This can lead to the inhibition of cancer cell proliferation or other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzylthio)-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

5-benzylsulfanyl-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C13H16N2S/c1-3-15-13(9-11(2)14-15)16-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3

InChI Key

WCAHHSMUCGMLRN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)SCC2=CC=CC=C2

Origin of Product

United States

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